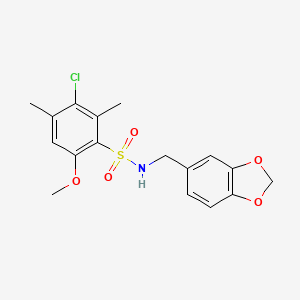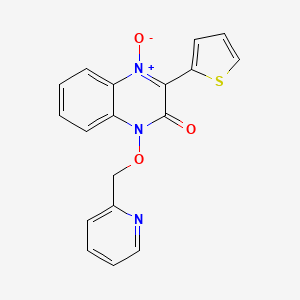![molecular formula C19H23ClN2O3S B3617260 N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617260.png)
N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide, also known as MLN8054, is a potent and selective inhibitor of Aurora A kinase. Aurora A kinase is a protein that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has shown promising results in preclinical studies as an anticancer agent, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide is a selective inhibitor of Aurora A kinase, which plays a crucial role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis and resistance to chemotherapy. This compound inhibits Aurora A kinase by binding to its active site, which prevents the protein from functioning properly. This leads to cell cycle arrest and apoptosis, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the formation of new blood vessels, which can prevent the growth and spread of tumors. This compound has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of Aurora A kinase, which makes it a useful tool for studying the role of this protein in cell division and cancer. It has also been extensively studied in preclinical models, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It is a synthetic compound, which means that its effects may not accurately reflect the effects of natural compounds in vivo. It also has limited solubility, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide. One potential direction is to study its effectiveness in combination with other anticancer agents, such as immunotherapy drugs. Another direction is to investigate its potential as a radiosensitizer in clinical trials. There is also potential for developing new compounds based on the structure of this compound, which could lead to more effective and selective inhibitors of Aurora A kinase. Overall, this compound has shown promising results in preclinical studies as an anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide has been extensively studied for its potential as an anticancer agent. In preclinical studies, it has shown promising results in inhibiting the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to be effective in combination with other anticancer agents, such as paclitaxel and gemcitabine. This compound has also been studied for its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-13(2)22-26(24,25)17-8-4-15(5-9-17)6-11-19(23)21-18-10-7-16(20)12-14(18)3/h4-5,7-10,12-13,22H,6,11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLJPRRRYBCNDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[N-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorobenzyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3617206.png)

![9-{4-[(2,6-dichlorobenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3617220.png)
![4-methyl-N-({[(1-phenylcyclopentyl)methyl]amino}carbonothioyl)benzamide](/img/structure/B3617235.png)
![2-(4-methylphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3617237.png)
![5-bromo-N-[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B3617238.png)
![2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3617251.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B3617253.png)

![N-(4-iodophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3617273.png)
![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-1-phenyl-1H-pyrazol-3-yl]-2H-chromen-2-one](/img/structure/B3617275.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-cyclopentylpropanamide](/img/structure/B3617288.png)